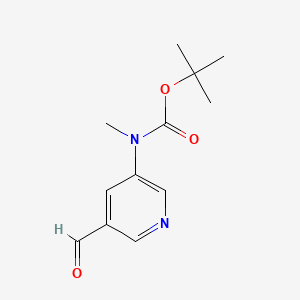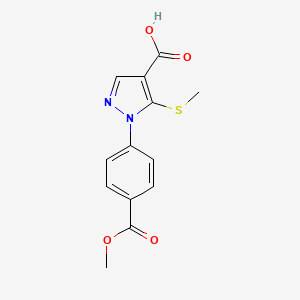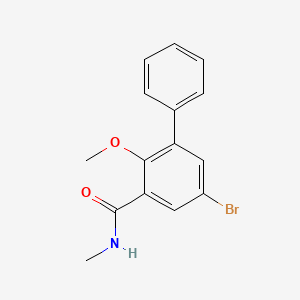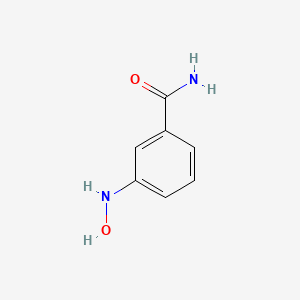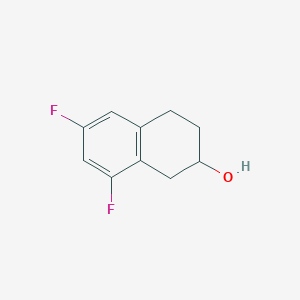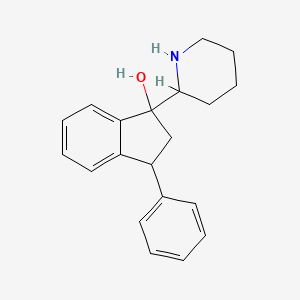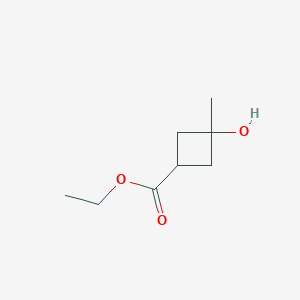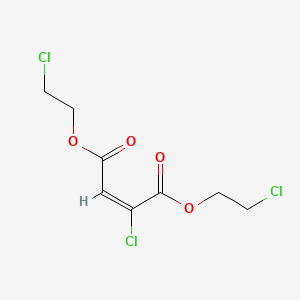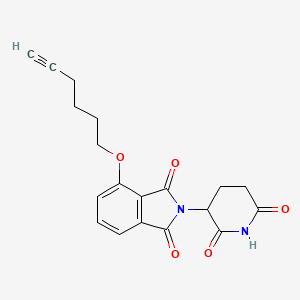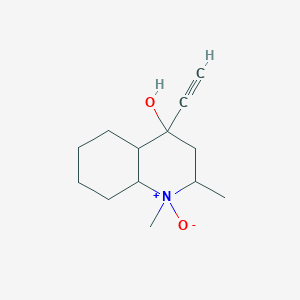
4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide is an organic compound with the molecular formula C₁₃H₂₁NO₂ and a molecular weight of 223.31 g/mol This compound is a derivative of quinolinol, featuring an ethynyl group and two methyl groups attached to a decahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide typically involves the following steps:
Formation of the Decahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the decahydroquinoline ring system.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation: The final step involves the oxidation of the quinolinol to form the 1-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding quinolinol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Quinolinol derivatives.
Substitution: Substituted quinolinol derivatives with various functional groups.
Scientific Research Applications
4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The ethynyl group and the 1-oxide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Quinolinol: A parent compound with similar structural features but lacking the ethynyl and 1-oxide groups.
4-Ethynylquinolinol: Similar to 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide but without the decahydro and 1-oxide groups.
1,2-Dimethylquinolinol: Lacks the ethynyl and 1-oxide groups but shares the dimethylquinolinol core structure.
Uniqueness
This compound is unique due to the presence of the ethynyl group and the 1-oxide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62299-69-8 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-ethynyl-1,2-dimethyl-1-oxido-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-ium-4-ol |
InChI |
InChI=1S/C13H21NO2/c1-4-13(15)9-10(2)14(3,16)12-8-6-5-7-11(12)13/h1,10-12,15H,5-9H2,2-3H3 |
InChI Key |
MWFCMXJZHKNTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2CCCCC2[N+]1(C)[O-])(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
